![molecular formula C12H18FN3O2S B1461419 (2-(4-[(4-Fluorophenyl)sulfonyl]piperazin-1-YL)ethyl)amine CAS No. 1018552-82-3](/img/structure/B1461419.png)
(2-(4-[(4-Fluorophenyl)sulfonyl]piperazin-1-YL)ethyl)amine
Descripción general
Descripción
Molecular Structure Analysis
The molecular formula of the compound is C12H18FN3O2S . The structure of the compound includes a piperazine ring where the nitrogen ring atom carries an aryl group .Physical And Chemical Properties Analysis
The compound has a molecular weight of 287.36 g/mol . Other physical and chemical properties like density, melting point, boiling point, etc., are not detailed in the search results.Aplicaciones Científicas De Investigación
Anticancer Research
The presence of the piperazine ring and sulfonyl group in this compound suggests potential applications in anticancer research. Piperazine derivatives have been studied for their ability to interfere with cancer cell proliferation and induce apoptosis . The sulfonyl group can enhance the solubility and bioavailability of pharmacological agents, making them more effective in targeting cancer cells.
Antidepressant Development
Compounds with a piperazine moiety have been associated with antidepressant effects. The structural similarity of (2-(4-[(4-Fluorophenyl)sulfonyl]piperazin-1-yl)ethyl)amine to known antidepressants suggests it could be a candidate for the development of new antidepressant drugs .
Antimicrobial Agents
The sulfonyl and amino groups are commonly found in antimicrobial agents. This compound could be utilized in the synthesis of new antimicrobial drugs that target a variety of bacterial and viral pathogens .
Antifungal Applications
Similar to its potential as an antimicrobial agent, this compound’s structural features may make it useful in the development of antifungal medications. The efficacy of such drugs could be enhanced by the compound’s ability to interact with fungal cell membranes or enzymes .
Antiparasitic Treatments
Piperazine derivatives are well-known for their antiparasitic properties. This compound could be explored for its potential to treat parasitic infections, possibly offering a new avenue for antiparasitic drug development .
Neurodegenerative Disease Research
The piperazine ring is a component in potential treatments for neurodegenerative diseases like Parkinson’s and Alzheimer’s. Research into (2-(4-[(4-Fluorophenyl)sulfonyl]piperazin-1-yl)ethyl)amine could lead to new insights or treatments for these conditions .
Mecanismo De Acción
Propiedades
IUPAC Name |
2-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FN3O2S/c13-11-1-3-12(4-2-11)19(17,18)16-9-7-15(6-5-14)8-10-16/h1-4H,5-10,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXMNYVOLTNXXRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN)S(=O)(=O)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18FN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(4-[(4-Fluorophenyl)sulfonyl]piperazin-1-YL)ethyl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(Cyclopropylmethyl)piperazin-1-yl]pyridin-3-amine](/img/structure/B1461338.png)
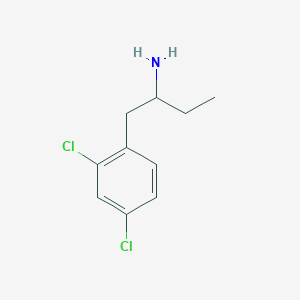

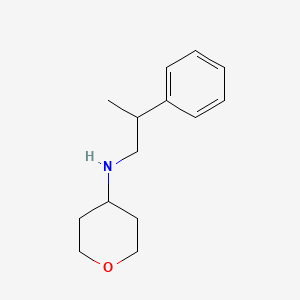
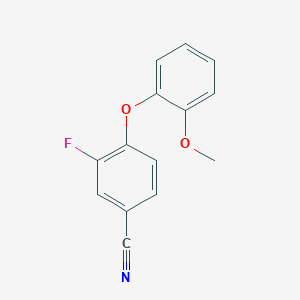
![1-[(2-cyanophenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1461349.png)
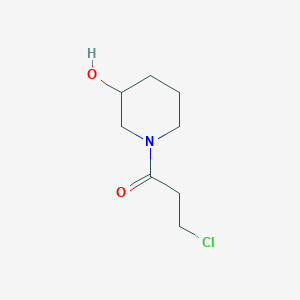
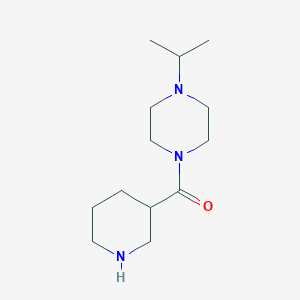

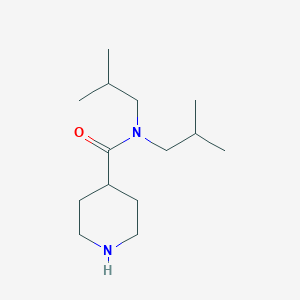
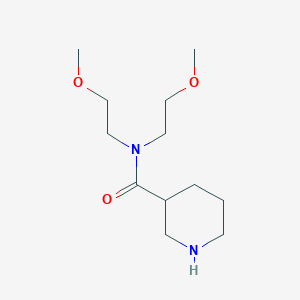

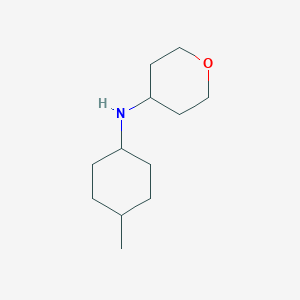
![3-[(1,1-Dioxo-1lambda6-thiomorpholin-4-yl)methyl]benzoic acid](/img/structure/B1461358.png)